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Introduction

G protein-coupled receptor 18 (GPR18) is a class A orphan GPCR that has garnered significant
interest as a therapeutic target.[1] Psh-KD107 is a potent and selective, non-lipid-like agonist
for GPR18.[2][3] This technical guide provides an in-depth overview of the signaling pathways
activated by Psb-KD107 upon binding to GPR18, supported by quantitative data and detailed
experimental methodologies.

Quantitative Data Summary

The following table summarizes the reported potency of Psb-KD107 in various functional

assays.
Species/Cell
Assay Type Li Parameter Value Reference
ine
B-Arrestin Human (CHO
_ EC50 0.56 pM [4][5]
Recruitment cells)
B-Arrestin
] Mouse EC50 1.78 uyM
Recruitment
Vasorelaxation Rat (aorta) pIC50 5.22
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Core Signaling Pathways

Activation of GPR18 by Psh-KD107 initiates a cascade of intracellular events through distinct
signaling pathways.

Gailo Protein-Coupled Signaling

GPR18 is known to couple to inhibitory G proteins of the Gai/o family. This coupling initiates
downstream signaling events that modulate the activity of key effector enzymes.

« Inhibition of adenylyl cyclase: Upon activation by Psh-KD107, the Gai subunit of the G
protein dissociates and inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic
adenosine monophosphate (CAMP) levels.

e Modulation of lon Channels: The By subunits of the G protein can directly interact with and
modulate the activity of ion channels.

Gai/o Signaling Pathway

Gai inhibits Adenylyl Cyclase

Activation A

Psb-KD107 GPR18 GailoBy
GPy modulates
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Gai/o signaling cascade initiated by Psh-KD107.

B-Arrestin Recruitment

Ligand-induced activation of GPR18 also promotes the recruitment of 3-arrestin proteins. This
interaction is a key mechanism for G protein-coupled receptor desensitization and can also
initiate G protein-independent signaling cascades. Psb-KD107 has been shown to be more
potent and efficacious than A9-tetrahydrocannabinol (THC) in inducing (-arrestin recruitment to
GPR18.
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Psb-KD107-induced B-arrestin recruitment to GPR18.

ERK1/2 Phosphorylation

Activation of GPR18 by Psb-KD107 can lead to the phosphorylation and activation of
Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2). This pathway is a downstream
consequence of both G protein-dependent and (B-arrestin-mediated signaling and plays a
crucial role in regulating cellular processes such as proliferation, differentiation, and survival.

ERK1/2 Activation Pathway
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Converging pathways leading to ERK1/2 activation.

Vasorelaxation via Nitric Oxide

Psb-KD107 induces concentration-dependent relaxation of pre-contracted rat aortic rings. This
effect is, at least in part, mediated by the activation of GPR18 on endothelial cells, leading to
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the production of nitric oxide (NO). NO then diffuses to the underlying smooth muscle cells,
causing relaxation.

Vasorelaxation Pathway
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Mechanism of Psh-KD107-induced vasorelaxation.
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Experimental Protocols
B-Arrestin Recruitment Assay (DiscoverX PathHunter)

This assay quantifies the recruitment of 3-arrestin to activated GPR18 using enzyme fragment
complementation technology.

e Cell Line: CHO-K1 cells stably co-expressing GPR18 fused to a ProLink™ tag and (-arrestin
fused to an Enzyme Acceptor (EA) fragment.

e Procedure:

o

Plate cells in a 384-well plate and incubate overnight.

Treat cells with a dilution series of Psb-KD107.

[¢]

Incubate for 90 minutes at 37°C.

[¢]

[e]

Add PathHunter detection reagents.

(¢]

Incubate for 60 minutes at room temperature.

[¢]

Measure chemiluminescence using a plate reader.

o Data Analysis: The EC50 value is determined by fitting the concentration-response data to a
sigmoidal dose-response curve.

B-Arrestin Assay Workflow

Plate GPR18-expressing Add Psb-KD107 Incubate 90 min Add Detection Incubate 60 min Measure
CHO-K1 cells at 37°C Reagents at RT Chemiluminescence

Click to download full resolution via product page

Workflow for the PathHunter B-arrestin assay.

cAMP Inhibition Assay

This assay measures the ability of Psh-KD107 to inhibit the production of cAMP.
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e Cell Line: A suitable cell line endogenously or recombinantly expressing GPR18.
e Procedure:

o Pre-treat cells with Psh-KD107 at various concentrations.

o Stimulate cells with an adenylyl cyclase activator (e.g., forskolin).

o Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay
(e.g., HTRF, ELISA).

» Data Analysis: The IC50 value is determined from the concentration-response curve.

ERK1/2 Phosphorylation Assay (Western Blot)

This assay detects the phosphorylation of ERK1/2 in response to Psh-KD107 treatment.
e Cell Line: A suitable cell line expressing GPR18.

e Procedure:

[¢]

Serum-starve cells to reduce basal ERK1/2 phosphorylation.

o Treat cells with Psb-KD107 for a specified time course (e.g., 5, 10, 15 minutes).

o Lyse the cells and separate proteins by SDS-PAGE.

o Transfer proteins to a membrane (e.g., PVDF).

o Probe the membrane with primary antibodies specific for phosphorylated ERK1/2 and total
ERK1/2.

o Incubate with a secondary antibody conjugated to a detectable marker (e.g., HRP).

[e]

Detect the signal using an appropriate substrate.

o Data Analysis: The ratio of phosphorylated ERK1/2 to total ERK1/2 is quantified.

ERK1/2 Western Blot Workflow
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Workflow for detecting ERK1/2 phosphorylation.

Vasorelaxation Assay

© 2025 BenchChem. All rights reserved. 8/10 Tech Support


https://www.benchchem.com/product/b10794380?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10794380?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

This ex vivo assay measures the effect of Psh-KD107 on the contractility of isolated blood
vessels.

e Tissue: Thoracic aorta isolated from male Wistar rats.

e Procedure:

[¢]

Mount aortic rings in an organ bath containing Krebs-Henseleit solution.

[¢]

Pre-contract the rings with phenylephrine (1 uM).

[e]

Add cumulative concentrations of Psb-KD107 (0.3—100 pM).

o

Record the changes in isometric tension.

o Data Analysis: The relaxation response is expressed as a percentage of the pre-contraction,
and the pIC50 value is calculated.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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